molecular formula C7H13NO2 B13518334 4-Amino-3-cyclopropylbutanoic acid

4-Amino-3-cyclopropylbutanoic acid

Cat. No.: B13518334
M. Wt: 143.18 g/mol
InChI Key: GMMGKUPDAMGCEW-UHFFFAOYSA-N
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Description

4-Amino-3-cyclopropylbutanoic acid is a non-proteinogenic amino acid that has garnered interest due to its unique structural features and biological activities. This compound is characterized by the presence of a cyclopropyl group attached to the butanoic acid backbone, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-cyclopropylbutanoic acid typically involves the use of cyclopropyl-containing precursors. One common method is the chelate-enolate Claisen rearrangement, which allows for the stereoselective formation of the cyclopropyl group. This method involves the use of zinc enolates and specific ester precursors to achieve high diastereoselectivity .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely involves scalable organic synthesis techniques, including the use of protective groups and catalytic hydrogenation to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-cyclopropylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3-cyclopropylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-cyclopropylbutanoic acid involves its interaction with specific molecular targets and pathways. In plants, it inhibits root elongation by affecting cell wall extensibility and elongation processes . The exact molecular targets and pathways in other biological systems are still under investigation.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific cyclopropyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to inhibit root elongation and potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

4-amino-3-cyclopropylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-4-6(3-7(9)10)5-1-2-5/h5-6H,1-4,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMGKUPDAMGCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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